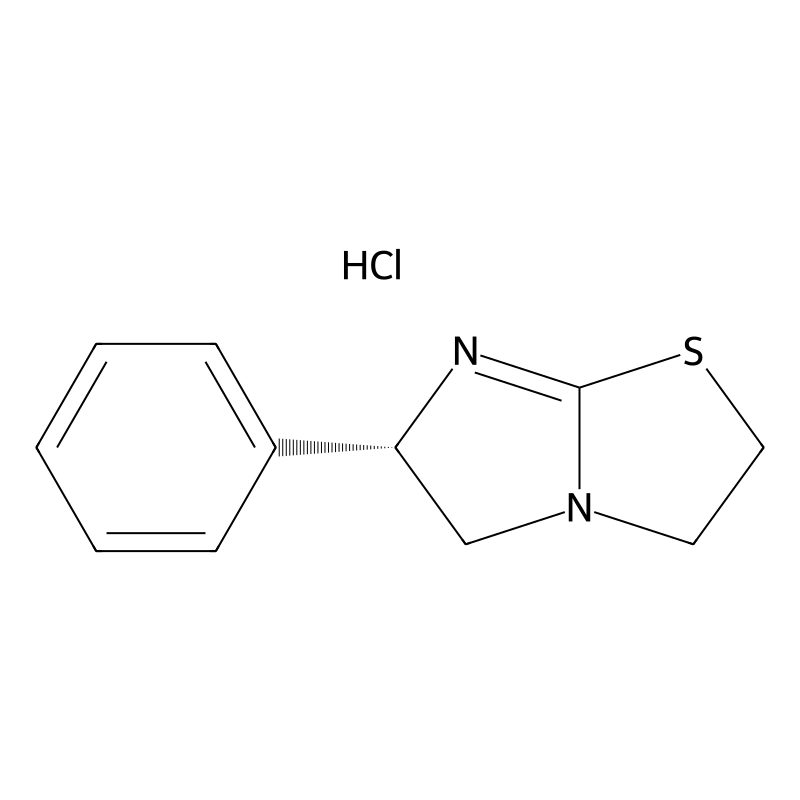

Levamisole hydrochloride

C11H13ClN2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H13ClN2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water 210 (mg/mL)

Methanol sol. (mg/mL)

Propylene glycol sol. (mg/mL)

Ethanol sl. sol. (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Anthelmintic Activity:

Levamisole hydrochloride is primarily known for its anthelmintic properties, meaning it can effectively eliminate parasitic worms. This makes it a valuable tool in veterinary medicine and animal research for studying parasitic infections.

Studies have demonstrated its efficacy against various worm species in animals, including nematodes, cestodes, and trematodes. [Source: Levamisole Hydrochloride - PubChem, ]

Immunomodulatory Effects:

Beyond its anthelmintic properties, levamisole hydrochloride also possesses immunomodulatory effects. This means it can interact with the immune system, potentially influencing its function.

Research has explored its potential in various immune-mediated diseases like rheumatoid arthritis and inflammatory bowel disease. However, results have been mixed, and further studies are needed to establish its efficacy and safety for these applications. [Source: Levamisole: Uses, Interactions, Mechanism of Action - DrugBank, ]

Aquaculture Applications:

In the field of aquaculture, levamisole hydrochloride is being investigated as a potential treatment for parasitic infections in fish.

Studies have shown promising results against specific parasites like Microcotyle sebastis in Korean rockfish. [Source: Exploring the Efficacy and Safety of Levamisole Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC, ]

Other Research Areas:

Levamisole hydrochloride is also being explored in other research areas, including its potential use in:

- Cancer treatment, in combination with other drugs. [Source: Levamisole: Uses, Interactions, Mechanism of Action - DrugBank, ]

- Malaria treatment, as an adjunct therapy. [Source: Randomized controlled trial of levamisole hydrochloride as adjunctive therapy in severe falciparum malaria with high parasitemia - PubMed, ]

Levamisole hydrochloride is the salt form of levamisole, an imidazothiazole derivative. First introduced in 1969 [], it was initially used as a broad-spectrum anthelmintic drug to treat parasitic worm infections in humans and animals []. Levamisole also gained recognition for its immunomodulatory properties, leading to research into its potential for treating various immune-mediated diseases and cancers []. However, due to severe side effects, it was withdrawn from the human market in the United States in 2000 [].

Molecular Structure Analysis

Levamisole hydrochloride possesses a unique molecular structure. The core molecule, levamisole, consists of an imidazothiazole ring system containing a sulfur atom and two nitrogen atoms. A chlorine atom is attached to a positively charged nitrogen atom, forming the hydrochloride salt []. This structure is believed to be crucial for its biological activity [].

Chemical Reactions Analysis

The specific synthesis of levamisole hydrochloride is a proprietary process. However, scientific literature describes methods for synthesizing the levamisole molecule itself []. These methods typically involve multistep organic reactions starting from readily available precursors. Levamisole undergoes decomposition at high temperatures, releasing toxic fumes []. As for other relevant reactions, research has explored the interaction of levamisole with other molecules in biological systems (refer to Mechanism of Action).

Physical And Chemical Properties Analysis

Levamisole's mechanism of action depends on the context. As an anthelmintic, it acts as a nicotinic acetylcholine receptor agonist in parasitic worms []. This disrupts the worms' neuromuscular function, leading to paralysis and death. In immune modulation, levamisole is thought to stimulate T-cell activity and cytokine production []. However, the exact mechanisms underlying these effects remain under investigation.

- Nucleophilic substitution: The nitrogen atoms in the imidazothiazole ring can participate in nucleophilic attacks.

- Oxidation: Levamisole may react with strong oxidizing agents, which can lead to degradation or formation of by-products.

- Formation of salts: As a hydrochloride, it can interact with bases to form other salts .

Levamisole hydrochloride is primarily recognized for its:

- Anthelminthic properties: It disrupts the neuromuscular function of helminths, leading to paralysis and expulsion from the host.

- Immunomodulatory effects: It enhances immune responses, which has led to its investigation in various immune-mediated diseases. Studies suggest that it may improve outcomes in conditions like rheumatoid arthritis and certain cancers by modulating T-cell functions and enhancing macrophage activity .

Levamisole hydrochloride can be synthesized through several methods, including:

- Condensation Reaction: The synthesis often begins with α-bromoacetophenone reacting with 2-imino-1,3-thiazolidine to yield intermediates that are further processed.

- Cyclization: Subsequent cyclization reactions lead to the formation of the imidazothiazole ring structure characteristic of levamisole.

- Hydrochloride Formation: The final step typically involves reacting levamisole base with hydrochloric acid to produce levamisole hydrochloride .

Levamisole hydrochloride has several applications:

- Veterinary Medicine: Widely used as an anti-parasitic agent in livestock and pets.

- Human Medicine: Previously employed as an adjuvant treatment for colon cancer and as an immunomodulator for autoimmune diseases.

- Research: Investigated for its potential roles in enhancing immune responses and as a model compound for studying drug interactions .

Levamisole hydrochloride has been studied for its interactions with various compounds:

- It has shown significant interactions with phthalocyanines, leading to shifts in their spectral properties when levamisole is added in excess.

- Adverse drug reactions associated with levamisole have been cataloged, indicating varying effects based on dosage and patient conditions. Reports from pharmacovigilance databases highlight its potential risks when combined with other medications .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with levamisole hydrochloride:

| Compound | Type | Unique Features |

|---|---|---|

| Pyrantel Pamoate | Anthelminthic | Broad-spectrum activity against nematodes |

| Ivermectin | Antiparasitic | Effective against a wide range of parasites |

| Thiabendazole | Antifungal/Anthelminthic | Used primarily for fungal infections and nematodes |

| Albendazole | Anthelminthic | Effective against a variety of parasitic worms |

Levamisole's uniqueness lies in its dual role as both an anthelminthic and an immunomodulator, which is less common among similar compounds. Its specific mechanism of action on immune cells distinguishes it from other anti-parasitics that primarily target the parasites directly .

Dendritic Cell Activation Mechanisms

Levamisole hydrochloride directly activates human monocyte-derived dendritic cells (DCs) by upregulating surface markers critical for antigen presentation. Treatment with levamisole increases expression of CD80, CD86, CD83, and human leukocyte antigen D-related (HLA-DR) molecules, which are essential for T-cell co-stimulation [1]. Concurrently, levamisole induces secretion of interleukin-12 (IL-12) p40 and IL-10, cytokines that respectively promote T-helper 1 (Th1) differentiation and regulatory immune responses [1].

Mechanistically, levamisole activates dendritic cells via Toll-like receptor 2 (TLR-2), as evidenced by 80% inhibition of IL-12 p40 and 50% inhibition of IL-10 production when TLR-2 is neutralized [1]. This TLR-2 engagement triggers downstream signaling pathways, including nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases 1/2 (ERK1/2), which collectively mediate cytokine production and DC maturation [1].

Table 1: Levamisole-Induced Changes in Dendritic Cell Phenotype and Cytokine Production

| Parameter | Effect of Levamisole (1 μM) | Signaling Pathway Involved |

|---|---|---|

| CD80/CD86 Expression | Upregulated | TLR-2/NF-κB |

| HLA-DR Expression | Increased | TLR-2/JNK |

| IL-12 p40 Secretion | Enhanced (4.5-fold) | NF-κB/JNK |

| IL-10 Secretion | Elevated (3.2-fold) | NF-κB/ERK1/2/JNK |

T-Cell Response Modulation

Levamisole potentiates T-cell-mediated immunity by shifting the balance toward Th1 responses. Mature dendritic cells treated with levamisole enhance allogenic naive T-cell activation, leading to elevated interferon-gamma (IFN-γ) secretion, a hallmark of Th1 polarization [1]. This effect is dose-dependent, with higher DC-to-T-cell ratios amplifying IFN-γ production by up to 60% compared to untreated controls [1].

In murine models, levamisole accelerates delayed-type hypersensitivity (DTH) responses to sheep red blood cells (SRBCs) and promotes antibody class switching from IgM to IgG, indicative of enhanced T-helper cell activity [2]. These findings underscore levamisole’s ability to restore compromised cell-mediated immunity through T-cell recruitment and activation [2].

NK Cell Stimulation Pathways

The impact of levamisole on natural killer (NK) cells is concentration-dependent. At 10⁻³ M, levamisole inhibits NK cell cytotoxicity by impairing effector cell activity, as demonstrated in chromium release assays [3]. However, this suppression is reversible; NK function recovers fully after drug removal [3]. Lower concentrations (≤10⁻⁴ M) do not alter NK activity, suggesting a narrow therapeutic window for immunomodulation [3].

Receptor Interactions

Nicotinic Acetylcholine Receptor Agonism

In nematodes, levamisole acts as a potent agonist of levamisole-sensitive acetylcholine receptors (L-AChRs), ligand-gated ion channels critical for neuromuscular transmission [4]. Functional reconstitution of Caenorhabditis elegans L-AChRs in Xenopus laevis oocytes requires co-expression of five receptor subunits (UNC-29, UNC-38, UNC-63, LEV-1, LEV-8) and three ancillary proteins (UNC-50, UNC-74, RIC-3) [4]. Levamisole activates these receptors at nanomolar concentrations, while nicotine paradoxically acts as an allosteric inhibitor [4].

Table 2: Pharmacological Profile of Nematode L-AChRs

| Agonist | Efficacy (% Activation Relative to Levamisole) | Antagonist | Inhibition Efficacy |

|---|---|---|---|

| Levamisole | 100% | Nicotine | 85% at 10 μM |

| Pyrantel | 92% | — | — |

Thymopoietin Mimetic Activity

Though not explicitly linked to thymopoietin in the reviewed studies, levamisole’s T-cell-enhancing effects parallel thymic hormone activity. By augmenting delayed hypersensitivity and antibody class switching, levamisole mimics thymopoietin’s role in T-cell maturation and effector function [2]. Further research is needed to elucidate direct interactions with thymic pathways.

Signal Transduction Pathways

NF-κB Pathway Influence

NF-κB is central to levamisole-induced cytokine production in dendritic cells. Inhibition of NF-κB with helenalin abolishes IL-12 p40 and IL-10 secretion, confirming its role in transcriptional regulation [1]. The IL-12 p40 promoter contains κB-binding sites, directly linking NF-κB activation to Th1 polarization [1].

JNK Pathway Modulation

JNK signaling mediates both IL-12 p40 and IL-10 synthesis in levamisole-treated dendritic cells. JNK inhibitor II reduces IL-12 p40 levels by 70% and IL-10 by 40%, highlighting its dual role in pro-inflammatory and regulatory responses [1].

ERK1/2 Signaling Effects

ERK1/2 activation specifically regulates IL-10 production, as shown by 55% inhibition with PD98059, an ERK pathway blocker [1]. This pathway fine-tunes the balance between immunostimulation and tolerance during dendritic cell maturation [1].

Table 3: Signal Transduction Pathways in Levamisole-Treated Dendritic Cells

| Pathway | Target Cytokine | Inhibition Efficacy | Functional Outcome |

|---|---|---|---|

| NF-κB | IL-12 p40 | 90% | Abrogated Th1 polarization |

| JNK | IL-12 p40 | 70% | Reduced IFN-γ induction |

| ERK1/2 | IL-10 | 55% | Diminished regulatory tone |

Macrophage Function Enhancement

Research investigations have demonstrated that levamisole hydrochloride significantly enhances macrophage function through direct stimulation of phagocytic activity. Studies utilizing lymphocyte-free systems have shown that levamisole directly stimulates phagocytosis in macrophages at optimal concentrations ranging from 0.1 to 1.0 μM [1]. This enhancement occurs independently of lymphocyte interactions, indicating a direct effect on macrophage cellular machinery.

The compound potentiates monocyte and macrophage functions, including both phagocytosis and chemotaxis capabilities [2]. Research has established that levamisole-induced enhancement of macrophage function contributes to improved host defense mechanisms against bacterial infections, with studies demonstrating increased monocyte phagocytosis and enhanced killing activity against various pathogens [3]. The mechanism appears to involve enhanced cellular metabolic activity and improved antimicrobial capacity of mononuclear phagocytes.

| Research Area | Key Findings | Optimal Concentration Range | Reference Citation |

|---|---|---|---|

| Macrophage Function Enhancement | Enhanced phagocytosis in lymphocyte-free system; optimal concentration for macrophage stimulation | 0.1-1.0 μM for enhancement | [1] |

| Phagocytosis Augmentation | Direct stimulation of phagocytosis; enhancement observed in fish and mammalian models | 1-10 μg/mL in fish studies | [1] [4] |

Neutrophil Mobility and Adherence Studies

Levamisole hydrochloride exerts profound effects on neutrophil mobility and adherence properties, with research demonstrating enhanced chemotactic responses at concentrations of 0.01-1.0 μM, with the most consistent stimulation observed at 0.1 μM [5] [6]. These studies have revealed that levamisole increases neutrophil mobility, adherence, and chemotaxis through mechanisms involving alterations in cellular cyclic nucleotide levels.

Detailed investigations have shown that levamisole produces increases in guanosine 3':5'-cyclic phosphate levels in neutrophils while simultaneously decreasing concentrations of adenosine 3':5'-cyclic phosphate [6]. This dual modulation of cyclic nucleotide systems appears to be fundamental to the enhanced chemotactic responses observed in neutrophils. Clinical studies have demonstrated that levamisole significantly enhances chemotaxis of polymorphonuclear leukocytes from patients with various immunodeficiency conditions, including Job syndrome and Wiskott-Aldrich syndrome [6].

Research has established that levamisole requires greater than 4 hours of pretreatment to produce sustained effects on neutrophil function, and that these effects are reversible following removal of the compound from the cellular environment [5]. The enhancement of neutrophil mobility and adherence contributes to improved host defense capabilities against bacterial infections and enhanced inflammatory responses.

Phagocytosis Augmentation Research

Comprehensive research has demonstrated that levamisole hydrochloride directly augments phagocytosis across multiple experimental models. Studies in rainbow trout have shown that levamisole treatment at concentrations of 1, 5, and 10 μg/mL significantly enhances phagocytic activity of blood leukocytes, with the highest stimulation observed at 10 μg/mL [4]. These investigations revealed that phagocytic enhancement occurs in a time-dependent manner, with maximal effects observed 14 days after treatment initiation.

The compound stimulates oxidative radical production in phagocytic cells, enhancing their bactericidal capacity through increased superoxide anion generation [4]. Research has established that levamisole-induced phagocytosis enhancement is associated with increased potential killing activities of neutrophils and monocytes against bacterial pathogens, including Yersinia ruckeri [4]. The mechanism involves enhanced respiratory burst activity and improved oxidative killing mechanisms within phagocytic cells.

Studies have demonstrated that levamisole augments phagocytosis through enhancement of both cellular uptake mechanisms and intracellular killing capacity [7]. The compound has been shown to restore phagocytic activity in immunosuppressed animal models, indicating its potential therapeutic utility in immunocompromised states.

Adaptive Immunity Research

T Helper Cell Ratio Modulation

Levamisole hydrochloride demonstrates significant capacity to modulate T helper cell ratios, particularly through shifting the Th1/Th2 balance toward Th1 responses. Research utilizing Brown Norway rats, which exhibit a natural bias toward Th2 responses, has shown that levamisole treatment produces dose-dependent increases in serum interferon-γ levels and corresponding decreases in serum immunoglobulin E concentrations [8] [9]. These changes indicate a fundamental shift in the immune response toward type 1 immunity.

Detailed cytokine gene expression analysis has revealed that levamisole upregulates interferon-γ messenger RNA while simultaneously downregulating interleukin-4 expression [8]. This dual modulation is mediated through marked upregulation of interleukin-18, which serves as a potent inducer of interferon-γ production. Notably, interleukin-12 expression is not significantly induced by levamisole treatment, indicating a selective mechanism of action involving the interleukin-18 pathway [8] [9].

| Research Component | Mechanism of Action | Key Molecular Targets | Reference Citation |

|---|---|---|---|

| T Helper Cell Ratio Modulation | Shifts Th1/Th2 balance toward Th1 response; suppresses Th2 cytokines | IL-18 upregulation, IL-4 downregulation | [8] [9] |

| Dendritic Cell Maturation | Enhances DC maturation markers (CD80, CD86, CD83, HLA-DR) | TLR-2 signaling pathway activation | [10] [11] |

Research has demonstrated that levamisole pretreatment can markedly attenuate Th2-biased immune responses induced by environmental triggers, with studies showing a 2-log reduction in maximum serum immunoglobulin E levels and marked attenuation of interleukin-4 gene upregulation [8]. These findings indicate that levamisole can effectively reset immune balance toward type 1 responses in conditions characterized by excessive Th2 activation.

Cytotoxic T Cell Research

Investigations into levamisole hydrochloride effects on cytotoxic T cells have revealed complex dose-dependent and context-dependent responses. Research utilizing syngeneic fibrosarcoma models has demonstrated that levamisole at 2.5 mg/kg augments cytotoxic T cell responses and enhances tumor-specific cytotoxicity [12]. The compound appears to stimulate the activity of nylon wool-nonadherent cells while partially modulating the suppressor activity of adherent cells.

Studies have shown that levamisole-induced enhancement of cytotoxic T cell function is most pronounced when administered prior to antigen exposure, with diminished effects observed when treatment occurs after initial immune activation [12]. This temporal dependency suggests that levamisole acts primarily during the initial phases of cytotoxic T cell development and activation.

Recent research has revealed that levamisole can suppress cytotoxic T cell proliferation under certain conditions, particularly at higher concentrations [13]. Flow cytometry analysis has demonstrated that levamisole inhibits proliferation of both CD8+ cytotoxic T cells and CD4+ T helper cells to comparable degrees, with effects mediated through induction of replication stress and activation of p53-dependent pathways [13].

The compound has been shown to sensitize T cells to extrinsic apoptosis pathways through p53-dependent induction of Fas expression [13]. This mechanism underlies the immunosuppressive effects of levamisole observed in certain clinical applications, particularly in the treatment of autoimmune conditions.

B Cell Activity Regulation Studies

Levamisole hydrochloride exerts significant regulatory effects on B cell activity through indirect mechanisms involving cytokine modulation and T cell interactions. Research has demonstrated that levamisole enhances antibody formation and immunoglobulin production, with studies showing increased serum levels of immunoglobulin G and immunoglobulin M in treated animals [14] [15]. These effects appear to be mediated through enhanced T helper cell function and cytokine production.

The compound regulates B cell function through modulation of the Th1/Th2 balance, with enhanced Th1 responses promoting cell-mediated immunity while maintaining appropriate humoral immune responses [8]. Studies have shown that levamisole can suppress excessive immunoglobulin E production in conditions characterized by Th2 bias, indicating its potential utility in allergic and atopic conditions [8] [9].

Research has revealed that levamisole effects on B cell activity are context-dependent, with enhanced antibody production observed in normal immune states and regulatory effects apparent in conditions of immune hyperactivity [14]. The compound appears to restore balanced B cell function rather than simply augmenting or suppressing activity, indicating a homeostatic mechanism of action.

Cytokine Profile Alterations

Interleukin-2 and Interleukin-12 Upregulation Mechanisms

Levamisole hydrochloride demonstrates specific mechanisms for upregulating interleukin-2 and interleukin-12 production through distinct molecular pathways. Research has shown that levamisole induces upregulation of interleukin-2 in leukocytes and thymus tissue, with effects mediated through the JAK/STAT signaling pathway [14] [15]. This upregulation contributes to enhanced T cell activation and proliferation, supporting cell-mediated immune responses.

The compound selectively upregulates the interleukin-12 p40 subunit through NF-κB and TLR-2 dependent mechanisms [10] [8]. Studies utilizing antibody neutralization have demonstrated that TLR-2 blockade inhibits levamisole-induced interleukin-12 p40 production by approximately 80%, indicating the critical role of this receptor in mediating cytokine responses [10]. The selective nature of this upregulation, without corresponding increases in interleukin-12 p35 subunit, suggests specific regulatory mechanisms.

| Cytokine | Effect on Expression | Signaling Pathway | Functional Significance | Reference Citation |

|---|---|---|---|---|

| Interleukin-2 (IL-2) | Upregulation in leukocytes and thymus | JAK/STAT pathway | T cell activation and proliferation | [14] [15] |

| Interleukin-12 (IL-12) | Selective upregulation of IL-12 p40 subunit | NF-κB and TLR-2 dependent | Th1 immune response promotion | [10] [8] |

Research has established that levamisole-induced interleukin-12 production is regulated by multiple signaling pathways, including NF-κB and JNK pathways, with NF-κB demonstrating the most significant impact on cytokine induction [10]. The use of specific inhibitors such as helenalin has confirmed the central role of NF-κB in mediating levamisole effects on interleukin-12 production.

Interferon-γ Production Enhancement

Levamisole hydrochloride produces dose-dependent increases in interferon-γ production through mechanisms involving interleukin-18 mediated upregulation. Research has demonstrated that levamisole treatment results in significant increases in serum interferon-γ levels, with effects becoming apparent within 3 days of treatment initiation [8] [14] [16]. These increases are sustained over time and correlate with enhanced cell-mediated immunity.

The enhancement of interferon-γ production is mediated primarily through levamisole-induced upregulation of interleukin-18, which serves as a potent inducer of interferon-γ synthesis by T cells and natural killer cells [8] [9]. This mechanism bypasses the traditional interleukin-12 pathway for interferon-γ induction, providing a selective means of enhancing type 1 immune responses.

Studies have shown that levamisole-treated dendritic cells enhance T cell activation toward type 1 helper immune responses by inducing interferon-γ secretion [10] [11]. This effect involves enhanced dendritic cell maturation and improved antigen presentation capabilities, resulting in more effective T cell priming and activation.

Research has demonstrated that levamisole can enhance interferon-γ production in both normal subjects and patients with various immunodeficiency conditions, indicating broad applicability across different immune states [16]. The compound appears to restore interferon-γ production capacity in immunocompromised individuals while maintaining appropriate responses in healthy subjects.

Th1/Th2 Balance Modification

Levamisole hydrochloride produces comprehensive modifications in Th1/Th2 balance through coordinated effects on multiple cytokine systems. Research has established that the compound promotes Th1 responses while simultaneously suppressing Th2 cytokine production, resulting in a fundamental shift in immune response patterns [8] [9]. This modification is achieved through selective upregulation of interleukin-18 and corresponding downregulation of interleukin-4 and other Th2 cytokines.

Studies have demonstrated that levamisole treatment results in marked upregulation of interleukin-18 expression by day 3 after treatment, with subsequent return to baseline levels [8]. This temporal pattern suggests that levamisole acts as an immune response modifier rather than a continuous immune stimulant, providing balanced regulation of immune function.

The compound has been shown to effectively counteract artificially induced Th2 bias, with research demonstrating that levamisole pretreatment can markedly attenuate Th2 responses induced by environmental triggers [8] [9]. This capability indicates potential therapeutic utility in conditions characterized by excessive Th2 activation, such as allergic diseases and certain autoimmune conditions.

| Signaling Pathway | Role in Levamisole Action | Downstream Effects | Evidence Level | Reference Citation |

|---|---|---|---|---|

| Toll-like Receptor 2 (TLR-2) | Primary receptor for levamisole-induced cytokine production | IL-12 p40 and IL-10 production (80% and 50% respectively) | Antibody neutralization studies | [10] [11] |

| JAK/STAT Pathway | Mediates T cell suppression and cytokine regulation | T cell proliferation inhibition, cytokine modulation | RNA-seq and virtual binding analysis | [17] [18] [19] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (12.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (13.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes